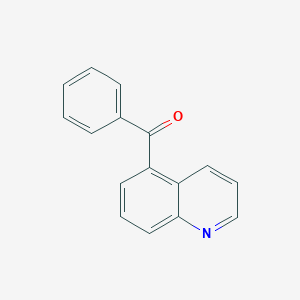
5-Benzoylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoylquinoline is a heterocyclic aromatic compound that features a quinoline core with a benzoyl group attached at the 5-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The molecular formula of this compound is C16H11NO, and it is recognized for its potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method includes the Povarov reaction, an aza-Diels–Alder reaction involving aryl aldimines and electron-rich alkenes .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Benzoylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzoyl group and the nitrogen atom in the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides for alkylation or aryl halides for arylation reactions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used
Scientific Research Applications
5-Benzoylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Benzoylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit ATP synthase in certain bacterial strains, thereby exerting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
Benzoylisoquinoline: Another derivative with a benzoyl group but attached to an isoquinoline core
Uniqueness: 5-Benzoylquinoline is unique due to the specific positioning of the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and other research fields .
Properties
CAS No. |
54885-01-7 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
phenyl(quinolin-5-yl)methanone |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-8-4-10-15-13(14)9-5-11-17-15/h1-11H |
InChI Key |
PQQOVOGVEYJXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
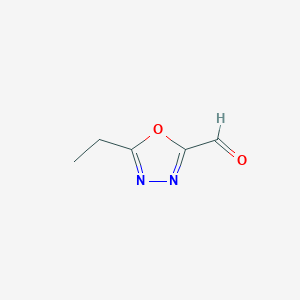
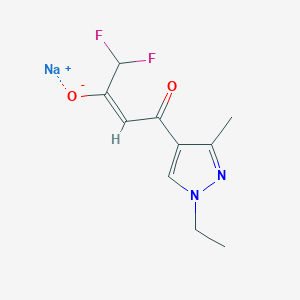
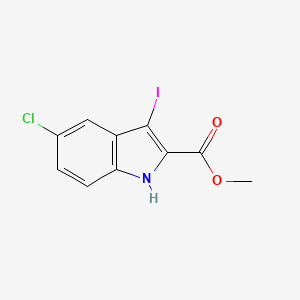
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
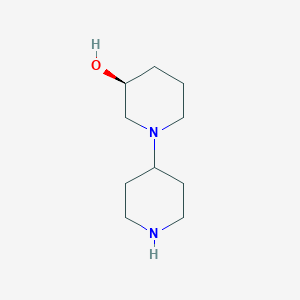
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
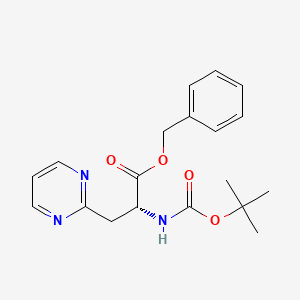
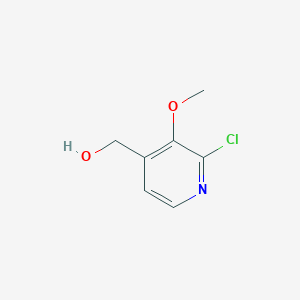
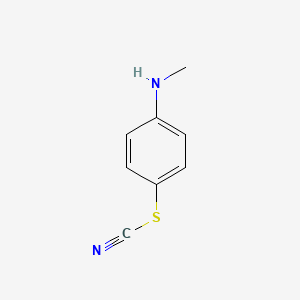
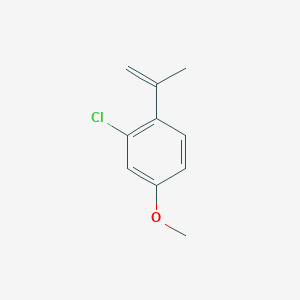
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)

